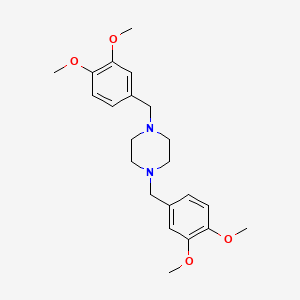

1,4-Bis(3,4-dimethoxybenzyl)piperazine

Description

Evolution of Piperazine (B1678402) Chemistry in Academic Discovery

The journey of piperazine in chemical research has evolved from its initial use as an anthelmintic agent to becoming one of the most ubiquitous N-heterocycles in drug discovery. nih.gov The six-membered ring containing two nitrogen atoms at positions 1 and 4 offers a versatile and structurally rigid framework that can be readily modified. nih.gov

Early synthetic methods for creating 1,4-disubstituted piperazines often relied on straightforward nucleophilic substitution reactions, typically involving the reaction of piperazine with two equivalents of an alkyl or benzyl (B1604629) halide. While effective, these methods sometimes resulted in mixtures of mono- and di-substituted products, requiring further purification.

Contemporary synthetic organic chemistry has introduced more sophisticated and efficient protocols for creating symmetrically and asymmetrically substituted piperazines. These modern techniques provide greater control over the final product and allow for the construction of more complex molecular architectures.

Modern Synthetic Approaches to Piperazine Derivatives:

| Method | Description | Advantages |

| Reductive Amination | Reaction of a dicarbonyl compound with an amine, or a dialdehyde with a diamine, followed by reduction. | High efficiency and good yields for specific substrates. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. | Excellent for creating N-aryl piperazines with high yields. |

| C-H Functionalization | Direct functionalization of the carbon-hydrogen bonds on the piperazine ring. | Allows for the creation of novel substitution patterns beyond the nitrogen atoms, increasing structural diversity. |

| Ring-Opening Reactions | Utilizing precursors like cyclic sulfamidates that can be opened and cyclized to form the piperazine ring. | Provides access to highly substituted and stereochemically defined piperazine derivatives. |

This evolution in synthetic methodology has transformed piperazine from a simple linker to a dynamic scaffold that chemists can tailor to achieve specific biological activities and pharmacokinetic profiles.

Significance of the 1,4-Bis(3,4-dimethoxybenzyl)piperazine Scaffold in Contemporary Chemical Biology

The piperazine core itself is a key contributor to a molecule's drug-like properties. Its two basic nitrogen atoms can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets through hydrogen bonding. nih.govnih.gov The inclusion of a piperazine moiety has been a successful strategy to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic candidates. nih.gov

The 3,4-dimethoxybenzyl moiety , also known as a veratryl group, is a structural feature found in several biologically active natural products and synthetic compounds. The most notable example is papaverine, a benzylisoquinoline alkaloid known for its vasodilator and antispasmodic properties. nih.gov The mechanism of papaverine is linked to the inhibition of phosphodiesterases and potential direct effects on calcium channels. nih.gov The 3,4-dimethoxy substitution pattern is crucial for the activity of many such compounds. Therefore, the presence of two of these groups in this compound suggests several potential areas of biological activity.

Potential Biological Activities Based on Structural Analogs:

| Potential Activity | Rationale | Example Analog(s) |

| Vasodilation/Calcium Channel Blockade | The 3,4-dimethoxybenzyl group is a key pharmacophore in papaverine and other calcium channel blockers. nih.govnih.gov The symmetrical presentation of two such groups could lead to potent activity. | Papaverine, Diltiazem |

| Antimicrobial/Antifungal | Many N,N'-bis-substituted piperazine derivatives have shown significant antimicrobial and antifungal properties. nih.gov | Various N,N'-bis(1,3,4-thiadiazole) piperazines |

| CNS Activity | The benzylpiperazine scaffold is known to interact with various central nervous system receptors and transporters. researchgate.netnih.gov | Benzylpiperazine (BZP), Dibenzylpiperazine (DBZP) |

The symmetrical nature of this compound could allow it to bridge two binding sites on a single receptor or enzyme, or to interact with two separate targets, potentially leading to enhanced potency or a unique pharmacological profile.

Research Trajectories and Unmet Needs in the Study of This Compound Class

The most significant unmet need concerning this compound is the fundamental lack of dedicated research into its synthesis, characterization, and biological activity. The existing literature provides a strong rationale for investigating this compound, but the empirical data is absent.

Future research trajectories should focus on:

Development of an Optimized Synthesis: While the synthesis can be envisioned through standard alkylation of piperazine with 3,4-dimethoxybenzyl chloride, a systematic study to optimize reaction conditions and maximize yield would be the first critical step.

Comprehensive Pharmacological Screening: The compound should be screened against a panel of biological targets, with a primary focus on those suggested by its structure. This would include assays for:

Calcium channel modulation.

Phosphodiesterase (PDE) inhibition.

Monoamine transporter (DAT, SERT, NET) binding and reuptake.

Antimicrobial and antifungal activity against a broad range of pathogens.

Structure-Activity Relationship (SAR) Studies: Assuming promising initial results, the synthesis and evaluation of analogs would be a logical next step. This could involve altering the substitution pattern on the benzyl rings (e.g., moving or changing the methoxy (B1213986) groups) or modifying the piperazine core itself. This would help to identify the key structural features responsible for any observed biological activity. nih.govnih.gov

Pharmacokinetic Profiling: An essential component of any drug discovery effort would be to determine the ADME properties of this compound to assess its potential as a drug candidate.

The study of this specific compound and its close analogs represents a gap in the broader field of piperazine chemistry. Filling this gap could lead to the discovery of new chemical probes to study biological systems or even new therapeutic leads for a variety of diseases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30N2O4 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

1,4-bis[(3,4-dimethoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C22H30N2O4/c1-25-19-7-5-17(13-21(19)27-3)15-23-9-11-24(12-10-23)16-18-6-8-20(26-2)22(14-18)28-4/h5-8,13-14H,9-12,15-16H2,1-4H3 |

InChI Key |

WORWWPBPWSJPPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,4 Bis 3,4 Dimethoxybenzyl Piperazine

Precursor Synthesis and Derivatization Strategies for Piperazine (B1678402) Ring Functionalization

The construction of the piperazine ring itself is the foundational step upon which all other derivatizations are built. A variety of synthetic strategies exist, often starting from simple, acyclic precursors. One common approach involves the cyclization of diethanolamine (B148213) derivatives. For instance, diethanolamine can be treated with hydrobromic acid to form an in-situ intermediate that reacts with an appropriate aniline, like p-anisidine, in a one-pot synthesis to yield an N-aryl piperazine. core.ac.uk

Another versatile method for creating highly substituted piperazine rings is the palladium-catalyzed cyclization of a propargyl unit with various diamine components, which offers high regio- and stereochemical control. organic-chemistry.org Functionalization of the piperazine ring can also be achieved post-synthesis. For example, piperazine can be functionalized on silica (B1680970) nanorods and then derivatized with precursors like bromoacetic acid or succinic anhydride (B1165640) to introduce carboxylic acid groups, creating platforms for further modification. nih.gov

Strategies for selective functionalization are crucial, especially for creating unsymmetrically substituted piperazines. This is often accomplished by using a protecting group, such as a tert-butoxycarbonyl (Boc) group. Mono-Boc-piperazine is a key intermediate that allows for the selective alkylation or arylation of the free secondary amine. researchgate.netnih.gov The Boc group can then be removed under acidic conditions to allow for further functionalization at the second nitrogen atom. nih.gov This stepwise approach provides precise control over the introduction of different substituents at the N1 and N4 positions.

Recent advances have also focused on the direct C-H functionalization of the piperazine ring, a strategy that traditionally has been challenging due to the presence of two nitrogen atoms. researchgate.netbeilstein-journals.org Methods involving photoredox catalysis are emerging as powerful tools to create α-aryl or α-alkyl substituted piperazines, expanding the structural diversity beyond just N-substitution. mdpi.comencyclopedia.pub

Classical Routes for the Introduction of Benzyl (B1604629) Moieties onto Piperazine Nitrogen Atoms

The introduction of substituents onto the nitrogen atoms of the piperazine ring is a fundamental transformation in the synthesis of derivatives like 1,4-Bis(3,4-dimethoxybenzyl)piperazine. Classical methods for this N-alkylation remain widely used due to their reliability and straightforward execution.

Direct N-alkylation is a primary method for attaching benzyl groups to the piperazine core. This reaction typically involves the nucleophilic substitution of an alkyl halide, in this case, 3,4-dimethoxybenzyl chloride, by the secondary amine groups of piperazine. To achieve dialkylation and synthesize the target compound, a stoichiometric excess of the benzyl halide is used in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. researchgate.net The reaction is often performed in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724).

Reductive amination is another cornerstone of amine synthesis and is highly effective for preparing N-benzylpiperazines. umich.edumdpi.com This one-pot procedure involves the reaction of piperazine with two equivalents of an aldehyde, 3,4-dimethoxybenzaldehyde (B141060), to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. umich.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices for their mildness and selectivity. umich.edugoogle.com An alternative approach involves catalytic hydrogenation, where the reaction between the aldehyde and piperazine is carried out under a hydrogen atmosphere with a metal catalyst like palladium on carbon (Pd/C). google.com

| Method | Reactants | Typical Reagents & Conditions | Product |

|---|---|---|---|

| Direct Alkylation | Piperazine, 3,4-Dimethoxybenzyl chloride | K2CO3, Acetone, Reflux | This compound |

| Reductive Amination | Piperazine, 3,4-Dimethoxybenzaldehyde | Sodium triacetoxyborohydride, DCM, RT | This compound |

| Catalytic Hydrogenation | Piperazine, 3,4-Dimethoxybenzaldehyde | H2, Pd/C, Ethanol, 70-75°C, 5-10 bar | This compound |

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the de novo synthesis of complex heterocyclic structures like substituted piperazines. thieme-connect.comacs.org These reactions combine three or more starting materials in a single pot to form a product that contains portions of all the initial reactants, adhering to the principles of atom economy and procedural simplicity. researchgate.netnih.gov

One notable example is the Ugi four-component reaction (Ugi-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By strategically choosing the components, a linear dipeptide-like structure can be formed, which can then undergo subsequent intramolecular cyclization to form the piperazine ring. For instance, a diamine precursor could be used as the amine component, and after the initial Ugi reaction, a cyclization step would yield the desired piperazine scaffold with substituents already in place. acs.org The versatility of MCRs allows for the rapid generation of a library of diverse piperazine analogues by simply varying the starting components. thieme-connect.com While not a direct classical route to this compound itself, MCRs represent a convergent approach to building similarly complex and highly substituted piperazine cores in fewer steps than traditional linear syntheses. acs.org

Advanced Synthetic Approaches for this compound Analogues

While classical methods are robust, advanced synthetic strategies are continuously being developed to address challenges such as stereocontrol and environmental impact. These modern approaches enable the synthesis of complex piperazine analogues with high precision and sustainability.

The synthesis of enantiomerically pure piperazines is of great interest in medicinal chemistry, as different stereoisomers can have distinct biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms during a chemical reaction. One approach involves asymmetric lithiation-trapping of an N-Boc protected piperazine. nih.gov This method uses a chiral ligand, such as (-)-sparteine, in combination with an organolithium base to selectively deprotonate one of the enantiotopic α-protons on the piperazine ring. The resulting lithiated intermediate can then react with an electrophile to create a chiral center with high enantioselectivity. nih.gov

Another powerful technique is palladium-catalyzed asymmetric allylic alkylation. beilstein-journals.orgthieme-connect.com This method can be used to synthesize chiral piperazin-2-ones, which are valuable precursors to chiral piperazines. The reaction employs a palladium catalyst with a chiral phosphine (B1218219) ligand to control the stereochemical outcome of the alkylation, yielding highly enantioenriched products. thieme-connect.com The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemistry of a reaction and are later removed, is another established strategy for achieving stereocontrol in the synthesis of piperazine derivatives.

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. researchgate.netunibo.it In piperazine synthesis, this has led to the development of several sustainable methodologies.

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a green alternative for piperazine synthesis and functionalization. mdpi.com Organic dyes or iridium-based complexes can act as photocatalysts, enabling reactions like decarboxylative annulations between glycine-based diamines and aldehydes to form piperazines under mild conditions. organic-chemistry.org This approach avoids the use of harsh reagents and can often be performed in more environmentally friendly solvents. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times, reduce energy consumption, and improve product yields in the synthesis of piperazine analogues. researchgate.net Furthermore, the development of catalyst-free and solvent-free reaction conditions, or the use of green solvents like water or ethanol, are key areas of research aimed at making piperazine synthesis more sustainable. researchgate.net These methods not only reduce the environmental footprint but also often lead to safer and more efficient chemical processes. researchgate.net

| Green Methodology | Principle | Application in Piperazine Synthesis | Advantages |

|---|---|---|---|

| Photoredox Catalysis | Uses visible light and a photocatalyst to initiate radical reactions. mdpi.com | C-H functionalization of the piperazine ring; decarboxylative cyclizations. organic-chemistry.org | Mild conditions, high functional group tolerance, avoids harsh reagents. mdpi.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions rapidly and efficiently. | Acceleration of alkylation, amination, and cyclization reactions. researchgate.net | Reduced reaction times, improved yields, lower energy consumption. researchgate.net |

| Use of Green Solvents | Employs environmentally benign solvents like water, ethanol, or ionic liquids. unibo.it | Performing cyclization or substitution reactions in safer media. researchgate.net | Reduced toxicity and environmental pollution. researchgate.net |

| Multi-component Reactions | Combines three or more reactants in a single step to build complex molecules. researchgate.net | One-pot synthesis of highly substituted piperazines. acs.org | High atom economy, reduced waste, procedural simplicity. researchgate.net |

Mechanistic Insights into Key Bond-Forming Reactions

The formation of the two C-N bonds in this compound is a stepwise process, with the second N-alkylation being influenced by the electronic and steric changes introduced by the first. The primary mechanistic routes are detailed below.

Nucleophilic Substitution Pathway

The direct N-alkylation of piperazine with two equivalents of a 3,4-dimethoxybenzyl halide (e.g., 3,4-dimethoxybenzyl chloride or bromide) represents a classical approach to forming the target molecule. This reaction proceeds via a nucleophilic substitution mechanism, likely following an SN2 pathway.

Step 1: Mono-N-alkylation

The initial step involves the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on the electrophilic benzylic carbon of the 3,4-dimethoxybenzyl halide. The lone pair of electrons on the nitrogen atom initiates the bond formation, while the halide ion acts as the leaving group. This results in the formation of a mono-substituted piperazine intermediate, 1-(3,4-dimethoxybenzyl)piperazine. The presence of a base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrogen halide formed as a byproduct, thus preventing the protonation of the piperazine and maintaining its nucleophilicity.

Step 2: Di-N-alkylation

The second N-alkylation occurs on the remaining secondary amine of the mono-substituted intermediate. This nitrogen atom, still possessing a lone pair of electrons, acts as a nucleophile and attacks a second molecule of the 3,4-dimethoxybenzyl halide. The mechanism is analogous to the first step, yielding the final product, this compound. It is important to control the stoichiometry of the reactants to favor the formation of the di-substituted product over the mono-substituted one. Using an excess of the benzyl halide can drive the reaction to completion.

The reaction rate can be influenced by several factors, including the nature of the leaving group (bromide being more reactive than chloride), the solvent polarity, and the reaction temperature.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Mechanism |

| Piperazine | 3,4-Dimethoxybenzyl chloride | K₂CO₃ | Acetonitrile | This compound | SN2 |

| Piperazine | 3,4-Dimethoxybenzyl bromide | Triethylamine | Dichloromethane | This compound | SN2 |

Reductive Amination Pathway

An alternative and often preferred method for the synthesis of this compound is reductive amination. mdpi.com This one-pot reaction involves the condensation of piperazine with two equivalents of 3,4-dimethoxybenzaldehyde (veratraldehyde) to form iminium ion intermediates, which are then reduced in situ to the corresponding secondary amines.

Step 1: Formation of the Mono-substituted Intermediate

The reaction is initiated by the nucleophilic attack of a piperazine nitrogen on the carbonyl carbon of 3,4-dimethoxybenzaldehyde. This is followed by a proton transfer and subsequent dehydration to form a mono-substituted iminium ion. This intermediate is then reduced by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield 1-(3,4-dimethoxybenzyl)piperazine.

Step 2: Formation of the Di-substituted Product

The secondary amine of the mono-substituted intermediate then reacts with a second molecule of 3,4-dimethoxybenzaldehyde in a similar fashion. A second iminium ion is formed, which is subsequently reduced to afford the final di-substituted product, this compound.

The choice of reducing agent is critical in reductive amination. Milder reducing agents like sodium triacetoxyborohydride are often favored as they can selectively reduce the iminium ion in the presence of the aldehyde, preventing the reduction of the starting aldehyde to the corresponding alcohol. mdpi.com

| Amine | Aldehyde | Reducing Agent | Solvent | Product |

| Piperazine | 3,4-Dimethoxybenzaldehyde | Sodium borohydride (NaBH₄) | Methanol | This compound |

| Piperazine | 3,4-Dimethoxybenzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | This compound |

Structure Activity Relationship Sar Studies of 1,4 Bis 3,4 Dimethoxybenzyl Piperazine Analogues

Impact of the Piperazine (B1678402) Ring Conformation on Biological Activity

The piperazine ring is a common scaffold in many biologically active compounds due to its ability to adopt different conformations and its basic nitrogen atoms, which can be crucial for receptor interactions. rsc.orgnih.gov The conformation of the piperazine ring in 1,4-disubstituted analogues, such as 1,4-dibenzylpiperazine (B181160), predominantly adopts a chair conformation. nih.govnih.govresearchgate.net This chair form is the most stable arrangement, minimizing steric strain and positioning the substituents in equatorial or axial orientations.

The biological activity of piperazine derivatives is highly dependent on the spatial arrangement of the functional groups attached to the ring. The chair conformation places the two nitrogen atoms and their substituents in specific three-dimensional orientations, which dictates how the molecule can interact with a biological target. For instance, in interactions with receptors like the sigma receptor, a critical pharmacophoric element is the positively ionizable nitrogen atom within the piperazine core. nih.gov The chair conformation presents this basic amine in a way that facilitates crucial ionic interactions and salt bridges with acidic amino acid residues, such as glutamate (B1630785) (Glu172) and aspartate (Asp126), in the receptor's binding site. nih.gov

Any structural modification that alters the piperazine ring's conformational preference from the stable chair form to a boat or twist-boat conformation can significantly impact biological activity. Such conformational shifts would change the distance and geometric relationship between the key pharmacophoric features—the two benzyl (B1604629) moieties and the nitrogen atoms—potentially leading to a decrease or complete loss of affinity for the target receptor. The rigidity of the piperazine ring, often locked in its chair form, is therefore a key determinant of the biological profile of these compounds. The design of bioisosteres, such as the conformationally restricted 3,8-diazabicyclo[3.2.1]octane core, is a strategy used to mimic the piperazine scaffold while offering a more rigid structure to optimize receptor binding. researchgate.net

Table 1: Conformational Aspects of the Piperazine Ring and Biological Relevance

| Feature | Description | Impact on Biological Activity |

| Predominant Conformation | The piperazine ring in 1,4-disubstituted derivatives typically adopts a low-energy chair conformation . nih.govresearchgate.net | This conformation optimally presents the substituents for receptor interaction and minimizes steric hindrance. |

| Role of Nitrogen Atoms | The two nitrogen atoms are basic and can be protonated at physiological pH. | The positively charged nitrogen is often a key pharmacophoric element, forming ionic bonds with receptor sites. nih.gov |

| Conformational Flexibility | While predominantly in a chair form, the ring has some flexibility. | Altering the conformation to a boat or twist-boat form can misalign key binding groups, reducing or ablating activity. nih.gov |

| Bioisosteric Replacement | Replacing the piperazine ring with more rigid bicyclic structures (e.g., 3,8-diazabicyclo[3.2.1]octane). researchgate.net | Can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity. |

Role of the Dimethoxybenzyl Substituents in Modulating Receptor Interactions and Efficacy

The two 3,4-dimethoxybenzyl groups are fundamental to the activity of 1,4-Bis(3,4-dimethoxybenzyl)piperazine analogues. These substituents serve as the primary hydrophobic moieties that engage with corresponding hydrophobic pockets in the target receptor. nih.gov The nature, number, and position of the methoxy (B1213986) groups on the phenyl rings are critical in modulating the compound's affinity and efficacy.

SAR studies on related trimethoxybenzyl piperazine compounds have shown that these substitutions significantly influence potency and selectivity. ucalgary.ca The methoxy groups contribute to the electronic properties and lipophilicity of the molecule. ontosight.aiontosight.ai They can also participate in hydrogen bonding, either directly or by influencing the electronic character of the aromatic ring.

Table 2: Influence of Benzyl Ring Substituents on Activity

| Modification | Observation | Implication | Reference |

| Removal of Methoxy Groups | Replacing dimethoxybenzyl with unsubstituted benzyl groups. | Often leads to a decrease in potency, indicating the methoxy groups are important for receptor interaction. | N/A |

| Change in Methoxy Position | Moving the methoxy groups from the 3,4-positions to other positions (e.g., 2,5- or 3,5-). | Typically results in a significant change in activity, suggesting a specific binding pocket geometry. | nih.gov |

| Addition of Methoxy Groups | Changing from dimethoxy to trimethoxy (e.g., 3,4,5-trimethoxy). | Can enhance or decrease activity and selectivity depending on the target. Can also affect pharmacokinetic properties. | nih.govucalgary.ca |

| Replacement with other groups | Substituting methoxy groups with other electron-donating or electron-withdrawing groups (e.g., -OH, -Cl, -NO2). | Drastically alters electronic and steric properties, leading to varied effects on receptor binding and efficacy. | nih.gov |

Investigation of Linker Length and Flexibility in Bis-Piperazine Scaffolds

While this compound itself is a monomeric structure, the principles of its design can be extended to bis-piperazine scaffolds. In such analogues, two piperazine units, potentially substituted with dimethoxybenzyl groups, are connected by a linker. The nature of this linker—its length, rigidity, and chemical composition—is a critical parameter that can profoundly influence the biological activity of the resulting molecule. nih.gov

The linker's primary role is to hold the two piperazine pharmacophores at an optimal distance and orientation to simultaneously engage with two binding sites on a target protein or two separate receptor units. Studies on various bivalent ligands and fragment-based inhibitors have established that linker properties are not merely passive spacers but active contributors to the binding affinity. nih.govnih.gov

Linker Length: The length of the linker is paramount. An optimal linker length allows both pharmacophoric units to bind to their respective sites without inducing strain in the linker or the target protein. nih.gov A linker that is too short may prevent simultaneous binding, while one that is too long may lead to an excessive entropic penalty upon binding due to its high conformational flexibility, thereby reducing affinity. rsc.org The required length is entirely dependent on the distance between the targeted binding pockets.

Linker Flexibility: The flexibility of the linker also plays a crucial role. Flexible linkers (e.g., those containing alkyl chains or polyethylene (B3416737) glycol (PEG) units) can allow the molecule to adapt to the topology of the binding site. nih.gov However, high flexibility comes at an entropic cost. nih.gov Conversely, rigid linkers (e.g., containing aromatic rings or alkynes) reduce the entropic penalty of binding but require a more precise match between the linker's geometry and the distance between the binding sites.

In the context of bis-piperazine scaffolds, modulating the linker can thus be a powerful strategy to enhance potency and selectivity. For instance, studies on PROTACs (Proteolysis Targeting Chimeras) have shown that incorporating a piperazine moiety within the linker itself can improve properties like solubility, and its basicity can be fine-tuned by adjusting the neighboring chemical groups. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For piperazine derivatives, QSAR studies have been successfully employed to understand the structural requirements for various pharmacological effects, including antidepressant, antihistamine, and antimicrobial activities. nih.govnih.gov These models provide mathematical equations that can predict the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.

A typical QSAR study involves calculating a set of molecular descriptors for a series of piperazine analogues with known biological activities. These descriptors quantify various aspects of the molecular structure:

Steric Descriptors: Describe the size and shape of the molecule.

Electronic Descriptors: Include properties like dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity and ability to engage in electrostatic interactions. nih.gov

Topological Descriptors: Quantify aspects of molecular connectivity and branching.

Thermodynamic Descriptors: Such as heat of formation, which can be related to molecular stability. nih.gov

Statistical methods, such as multiple linear regression (MLR), are then used to build a model that links these descriptors to the observed activity. researchgate.net For example, a 3D-QSAR study on piperazine derivatives with antihistamine effects found that electrostatic and steric factors, but not hydrophobicity, were correlated with the antagonistic effect. nih.gov Another study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant 2D-QSAR models which indicated that descriptors related to atom types, dipole moment, and molecular shape influenced serotonin (B10506) reuptake inhibition. nih.gov

The results of QSAR models can highlight which structural features are beneficial or detrimental to activity, providing a quantitative basis for the design of more potent analogues of this compound.

Table 3: Common Descriptors in QSAR Models for Piperazine Derivatives

| Descriptor Type | Example Descriptor | Information Provided | Relevance to SAR |

| Electronic | HOMO/LUMO energy, Dipole moment | Electron-donating/accepting ability, polarity | Predicts ability to form electrostatic and hydrogen bonds with the receptor. nih.gov |

| Steric/Spatial | Molecular volume, Shadow area (Shadow-XZ) | Size and shape of the molecule | Determines the fit within the binding pocket; steric clashes can reduce activity. nih.govnih.gov |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity | Relates to the overall architecture and how it influences physical properties and receptor fit. |

| Thermodynamic | Heat of formation | Stability of the molecule | Can be correlated with the energy required for conformational changes upon binding. nih.gov |

Pharmacophore Elucidation for Target-Specific Activities

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for binding to a specific biological target and eliciting a response. For analogues of this compound, a general pharmacophore can be elucidated based on their common structural elements and known interactions of similar compounds.

The key pharmacophoric features for this class of compounds typically include:

Two Hydrophobic/Aromatic Features: These correspond to the two 3,4-dimethoxybenzyl groups. These groups interact with hydrophobic pockets in the receptor, contributing significantly to the binding affinity. The optimal distance between these hydrophobic sites is a critical parameter for potent ligands. nih.gov

A Positive Ionizable Feature: This is represented by one or both of the nitrogen atoms in the central piperazine ring. At physiological pH, these nitrogens can be protonated, allowing them to form strong ionic interactions or salt bridges with negatively charged amino acid residues (e.g., Asp, Glu) in the receptor's active site. nih.gov This feature often acts as a central anchor for the molecule.

Pharmacophore models for various piperazine-based ligands have been developed for different targets. For instance, a well-established pharmacophore model for sigma-1 receptor (S1R) ligands includes two hydrophobic pockets linked by a central basic core, which perfectly aligns with the general structure of 1,4-dibenzylpiperazine analogues. nih.gov Similarly, pharmacophore models for long-chain arylpiperazines targeting serotonin receptors (like 5-HT7R) also feature an aromatic group, a basic nitrogen, and a hydrophobic moiety, though the spatial arrangement and distances are specific to that receptor family. eurekaselect.com

Elucidating the specific pharmacophore for a given target allows medicinal chemists to design novel molecules that retain the key interacting features while modifying other parts of the scaffold to improve properties like selectivity, metabolic stability, and bioavailability. It provides a 3D blueprint for designing new analogues with a higher probability of success. nih.gov

Computational Chemistry and Molecular Modeling of 1,4 Bis 3,4 Dimethoxybenzyl Piperazine

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netuobasrah.edu.iq For 1,4-Bis(3,4-dimethoxybenzyl)piperazine, DFT calculations are crucial for understanding its intrinsic chemical nature.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ufms.br For a flexible molecule like this compound, which contains a piperazine (B1678402) ring and two rotatable dimethoxybenzyl groups, conformational analysis is performed to identify various low-energy conformers. ufms.brnih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperazine Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.47 | ||

| C-C | 1.53 | ||

| C-N-C | 111.5 | ||

| N-C-C | 110.8 | ||

| C-N-C-C | 55.9 | ||

| N-C-C-N | -55.2 |

Note: Data is illustrative of typical parameters for a piperazine derivative calculated via DFT.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. nih.govirjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the electron-rich dimethoxybenzene rings are expected to significantly influence the distribution and energy of these orbitals.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.15 |

| LUMO Energy | ELUMO | - | -1.75 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.40 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.20 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.95 |

| Electrophilicity Index | ω | µ² / 2η | 3.55 |

Note: Values are representative examples derived from DFT studies on similar aromatic amine compounds. irjweb.com

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. irjweb.com

In an MEP map:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the methoxy (B1213986) groups.

Blue regions indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. These are often found around hydrogen atoms.

Green regions represent neutral or zero potential areas.

This analysis is vital for predicting how the molecule will interact with biological receptors or other molecules, highlighting the regions responsible for intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Protein Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. indexcopernicus.com It is instrumental in drug discovery for screening virtual libraries and understanding ligand-receptor interactions at a molecular level. u-strasbg.frmdpi.com For this compound, docking studies can predict its binding affinity and mode of interaction with various protein targets, such as the Sigma 1 Receptor (S1R), a known target for piperazine derivatives. nih.gov

Docking algorithms explore numerous possible conformations and orientations of the ligand within the protein's active site, calculating a "docking score" to rank the most likely binding poses. indexcopernicus.com The results reveal the specific binding mode, which includes the ligand's conformation and the types of interactions it forms with the protein. nih.gov

For piperazine-based ligands binding to S1R, simulations often show the molecule assuming a linear arrangement within the binding site. nih.gov Key interactions frequently include:

Ionic Interactions (Salt Bridges): The protonated nitrogen atom of the piperazine ring can form strong salt bridges with negatively charged amino acid residues. nih.gov

Hydrogen Bonds: The methoxy groups on the benzyl (B1604629) rings can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic benzyl rings typically engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding stability. nih.gov

π-Cation Interactions: An interaction between the electron-rich aromatic ring and a positively charged site, such as a protonated nitrogen, can further stabilize the complex. nih.gov

Interaction hotspots are regions within the binding site that are crucial for ligand recognition and affinity. For S1R, these often consist of two hydrophobic sub-pockets that accommodate the aromatic rings of the ligand. nih.gov

A critical outcome of docking simulations is the identification of specific amino acid residues that form the key interactions with the ligand. nih.gov This information is invaluable for designing more potent and selective analogs. In studies of piperazine derivatives with the Sigma 1 Receptor, several key residues have been consistently identified. nih.gov

Table 3: Key Amino Acid Residues in the Sigma 1 Receptor (S1R) Binding Site Interacting with Piperazine-Based Ligands

| Residue | Interaction Type | Role in Binding |

|---|---|---|

| Glu172 | Salt Bridge, Hydrogen Bond | Anchors the ligand through strong polar interactions with the piperazine nitrogen. nih.gov |

| Asp126 | Ionic Interaction | Forms an additional polar contact with the protonated piperazine nitrogen. nih.gov |

| Phe107 | π-Cation Interaction | Stabilizes the positively charged piperazine core. nih.gov |

| Tyr103 | Hydrophobic Interaction | Contributes to the hydrophobic pocket that accommodates one of the benzyl rings. nih.gov |

| Trp164 | Hydrophobic Interaction | Forms part of the secondary hydrophobic sub-pocket. nih.gov |

| Val84, Met93, Leu95 | van der Waals Interactions | Line the primary hydrophobic region, stabilizing the ligand. nih.gov |

Source: Data derived from docking studies of piperazine-based ligands with S1R. nih.gov

These detailed computational analyses provide a comprehensive understanding of the structural and electronic properties of this compound and offer a rational basis for predicting its biological activity and guiding the design of new therapeutic agents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound when interacting with biological receptors. These simulations model the atomic-level movements and interactions over time, providing critical insights into the stability and binding mode of the ligand-receptor complex.

The primary goal of MD simulations in this context is to assess the stability of the compound within the binding pocket of a target protein. The simulation begins with a docked pose of the ligand in the receptor's active site. This complex is then solvated in a water box, and ions are added to neutralize the system, mimicking physiological conditions. The system undergoes energy minimization to remove steric clashes, followed by a gradual heating and equilibration phase before the final production run, which can span from nanoseconds to microseconds.

Analysis of the MD trajectory yields several key metrics for evaluating the stability of the complex. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess conformational stability. A stable RMSD profile over time suggests that the ligand remains securely bound in the active site without significant conformational changes. rsc.orgvolkamerlab.orgresearchgate.netresearchgate.net Conversely, a fluctuating RMSD may indicate ligand dissociation or a shift in its binding mode.

The Root Mean Square Fluctuation (RMSF) is another crucial parameter, highlighting the flexibility of individual amino acid residues in the protein. researchgate.netresearchgate.net Residues that interact directly with this compound are expected to show reduced fluctuations, indicating a stable interaction.

Furthermore, MD simulations allow for the detailed analysis of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. rsc.org Tracking the persistence of these interactions throughout the simulation provides a dynamic view of the key residues responsible for anchoring the ligand.

To quantify the binding affinity, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed on snapshots from the MD trajectory. acs.orgnih.govscispace.comfrontiersin.orgacs.org This technique calculates the binding free energy by considering van der Waals, electrostatic, polar solvation, and nonpolar solvation energies, offering a more comprehensive measure of complex stability than simple docking scores. frontiersin.orgacs.org

| Parameter | Description | Significance for this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | A low and stable RMSD value indicates that the compound maintains a consistent binding pose within the receptor's active site. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Lower RMSF values for residues in the binding pocket suggest stabilization upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation time. | Identifies key polar interactions that anchor the dimethoxybenzyl groups and the piperazine core to specific residues. |

| MM/GBSA Binding Free Energy (ΔG_bind) | An end-point method to estimate the free energy of binding by combining molecular mechanics energies with continuum solvation models. acs.orgscispace.com | Provides a quantitative estimate of the binding affinity, helping to rank its potential efficacy against different biological targets. |

Theoretical Studies of Spectroscopic Properties (e.g., Vibrational, UV-Vis)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of this compound. These computational methods provide a detailed understanding of the molecule's vibrational modes and electronic transitions, which correspond to its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. researchgate.netnih.govtandfonline.commdpi.comnih.gov

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov This initial step ensures that all subsequent calculations are performed on the most stable conformation of the molecule.

Vibrational Spectroscopy (IR and Raman)

Following geometry optimization, harmonic frequency calculations are performed to predict the vibrational spectra. mdpi.com These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities for both IR and Raman spectra. The results can be compared with experimental data to confirm the molecular structure. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. nih.gov For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings and methoxy groups, C-N stretching of the piperazine ring, and various bending and deformation modes of the entire structure.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the dimethoxybenzyl rings. |

| Aliphatic C-H Stretch | 3000 - 2800 | Symmetric and asymmetric stretching of C-H bonds in the piperazine and benzyl methylene (B1212753) groups. |

| C-N Stretch | 1350 - 1250 | Stretching vibrations of the carbon-nitrogen bonds within the piperazine ring. |

| C-O Stretch | 1275 - 1200 | Asymmetric stretching of the aryl-ether (Ar-O-CH₃) bonds. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene (B151609) rings. |

UV-Vis Spectroscopy

The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.orgmedium.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π). For this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions within the substituted benzene rings. The calculations can also be performed in the presence of a solvent model to account for solvatochromic effects. medium.com

| Parameter | Predicted Value | Corresponding Transition |

| λmax 1 | ~280 nm | π → π* transition primarily involving the substituted benzene rings. |

| Oscillator Strength (f) | > 0.1 | Indicates a strongly allowed electronic transition. |

| λmax 2 | ~230 nm | Higher energy π → π* transition. |

| Oscillator Strength (f) | > 0.1 | Indicates a strongly allowed electronic transition. |

Advanced Quantum Chemical Calculations for Mechanistic Understanding

Advanced quantum chemical calculations are employed to gain a deep, mechanistic understanding of the chemical reactivity and potential reaction pathways of this compound. solubilityofthings.com These methods allow for the exploration of reaction mechanisms, the identification of transition states, and the calculation of activation energies, providing insights that are often difficult to obtain through experimental means alone. fiveable.meacs.orgucsb.edunih.gov

Reaction Mechanism Elucidation

Quantum chemical methods can be used to model the synthesis of this compound, for example, via the reductive amination of 3,4-dimethoxybenzaldehyde (B141060) with piperazine. Calculations can map out the entire reaction energy profile, identifying the structures and energies of reactants, intermediates, transition states, and products. By calculating the activation energy (the energy barrier of the transition state), the rate-determining step of the reaction can be identified. fiveable.me This information is invaluable for optimizing reaction conditions to improve yield and efficiency.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry for understanding reactivity. wikipedia.orgnumberanalytics.comunesp.brnumberanalytics.comtaylorandfrancis.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. numberanalytics.com

The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability. numberanalytics.comnumberanalytics.comtaylorandfrancis.com A small HOMO-LUMO gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comnumberanalytics.com For this compound, the HOMO is expected to be localized on the electron-rich dimethoxybenzyl rings, while the LUMO may also be distributed over these aromatic systems. The nitrogen atoms of the piperazine ring also contribute significantly to the molecule's nucleophilicity.

| Quantum Chemical Descriptor | Definition | Significance for this compound |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity towards electrophiles. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A global reactivity index that measures the propensity of a species to accept electrons. |

These advanced calculations provide a comprehensive theoretical framework for understanding the structure, properties, and reactivity of this compound at a fundamental electronic level.

Analytical Methodologies for the Characterization and Quantification of 1,4 Bis 3,4 Dimethoxybenzyl Piperazine in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 1,4-Bis(3,4-dimethoxybenzyl)piperazine from starting materials, by-products, or degradants, thereby enabling its purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of non-volatile compounds like this compound. The Reversed-Phase (RP-HPLC) modality is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. nih.gov This method allows for the effective separation of the target compound from impurities with different polarities.

A typical RP-HPLC method for a piperazine (B1678402) derivative involves an octadecylsilane (B103800) (C18) column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) buffer, to maintain a stable pH. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) rings within the this compound structure absorb UV light. nih.gov The method can be validated to confirm its selectivity, precision, accuracy, and linearity for reliable quantification. nih.gov For preparative applications, this liquid chromatography method can be scaled up to isolate the pure compound. sielc.com

Table 1: Typical RP-HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Octadecyl (C18), 250 x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile / 0.01 M Phosphate Buffer (pH 3-7) | Eluent system to separate compounds based on polarity. |

| Gradient | Isocratic or Gradient Elution | To optimize separation of complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Column Temp. | 35°C | Ensures reproducible retention times. jocpr.com |

| Detection | UV at ~230-280 nm | Monitors the eluting compound based on UV absorbance. |

| Injection Vol. | 10 µL | Standard volume for analytical runs. jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sci-hub.se For piperazine derivatives, GC-MS provides both chromatographic separation and mass-based identification, which is highly specific. rsc.orgscholars.direct The technique is widely used in forensic laboratories for the analysis of controlled substances and related designer drugs. sci-hub.se

In the analysis of dimethoxybenzylpiperazine analogues, separation is often achieved on a capillary column with a moderately polar stationary phase under a programmed temperature gradient. scholars.directnih.gov Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is highly characteristic of the molecule's structure. For benzylpiperazines, a primary fragmentation occurs at the bond between the benzylic carbon and the piperazine nitrogen. nih.gov This cleavage results in the formation of a stable dimethoxybenzyl cation, which would be expected to be a prominent peak in the mass spectrum of this compound.

Table 2: Representative GC-MS Conditions and Expected Fragmentation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | DB-5ms (or similar), 30 m x 0.25 mm x 0.25 µm | Provides separation of analytes. scholars.direct |

| Carrier Gas | Helium at 1 mL/min | Inert gas to carry sample through the column. scholars.direct |

| Oven Program | Initial 100-120°C, ramp to 290°C at 10°C/min | Optimizes separation of compounds with different boiling points. scholars.directunodc.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for generating reproducible mass spectra. |

| Expected Base Peak | m/z 151 | Corresponds to the 3,4-dimethoxybenzyl cation [CH₂(C₆H₃(OCH₃)₂)]⁺. |

| Other Fragments | m/z 56, 69, 85 | Characteristic fragments from the piperazine ring. sci-hub.se |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for trace analysis and the identification of metabolites in complex biological matrices. rdd.edu.iqresearchgate.net This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry.

For trace quantification of this compound, a validated LC-MS/MS method would likely employ a reversed-phase column and a mobile phase compatible with mass spectrometry, such as acetonitrile and water with a formic acid modifier. sielc.com The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is unique to the target compound, providing excellent selectivity and minimizing matrix interference. For metabolite identification, the instrument would be used in a full-scan or product-ion scan mode to elucidate the structures of modified forms of the parent drug. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. This includes sharp singlets for the four methoxy (B1213986) groups, signals in the aromatic region for the protons on the benzene rings, a singlet for the benzylic methylene (B1212753) protons, and a signal for the protons of the piperazine ring.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. Key expected signals include those for the methoxy carbons, the piperazine and benzylic methylene carbons, and the various aromatic carbons, including the quaternary carbons attached to the methoxy groups and the piperazine moiety. psu.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Piperazine Ring Protons (-CH₂-) | ~2.5 ppm (singlet) | ~53 ppm |

| Benzyl (B1604629) Protons (-CH₂-) | ~3.4 ppm (singlet) | ~63 ppm |

| Methoxy Protons (-OCH₃) | ~3.8 ppm (two singlets) | ~56 ppm |

| Aromatic Protons (-CH=) | 6.7 - 6.9 ppm (multiplets) | 111 - 121 ppm |

| Aromatic Carbons (-C=) | - | 131 ppm (C-CH₂) |

Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. The solvent used for analysis can influence the exact chemical shifts.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key absorptions would include C-H stretching vibrations from the aromatic rings, the benzyl methylene groups, and the piperazine ring. Strong, characteristic bands corresponding to the C-O stretching of the aryl ether (methoxy) groups would also be prominent. Since it is a tertiary amine, there will be no N-H stretching band, which would be seen in a primary or secondary amine. researchgate.net The fingerprint region of the spectrum provides a unique pattern that can be used to confirm the identity of the compound when compared against a reference spectrum.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2800 | C-H Stretch | Aliphatic (CH₂) |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1270 - 1230 | C-O Stretch (Asymmetric) | Aryl Ether (-OCH₃) |

| 1170 - 1130 | C-N Stretch | Tertiary Amine |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzylpiperazine (BZP) |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) |

| Acetonitrile |

| Formic Acid |

| Piperazine |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is a valuable technique for the analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. In the case of this compound, the key chromophores are the two 3,4-dimethoxybenzyl groups attached to the piperazine ring. The benzene ring itself, along with the methoxy substituents, constitutes the electronic system responsible for the absorption of UV radiation.

The UV spectrum of the parent piperazine molecule, which lacks these aromatic chromophores, shows absorption only in the far UV region and is not particularly informative for quantification at standard analytical wavelengths. However, the introduction of the dimethoxybenzyl groups is expected to give rise to distinct absorption bands, typically in the range of 250-300 nm, which is characteristic of many benzene derivatives. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the substitution pattern on the benzene ring and the solvent used for analysis.

Hypothetical UV-Visible Spectral Data for this compound

| Parameter | Expected Value |

|---|---|

| λmax 1 | ~230 nm |

| λmax 2 | ~280 nm |

| Solvent | Methanol or Ethanol |

Note: This data is illustrative and based on the spectral properties of related dimethoxybenzene compounds.

The analysis would involve dissolving a known concentration of the compound in a UV-transparent solvent and scanning across a range of wavelengths to identify the λmax. This information is crucial for setting up quantitative analytical methods such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

Derivatization Strategies for Enhanced Analytical Sensitivity

For compounds that lack a strong chromophore or are present at very low concentrations, derivatization is a common strategy to enhance their detectability. This involves chemically modifying the analyte to introduce a moiety that has a strong absorbance in the UV-Visible range or is fluorescent.

In the case of this compound, the nitrogen atoms of the piperazine ring are already substituted, making typical derivatization reactions that target secondary amines not applicable. However, the compound possesses two benzene rings which could potentially undergo derivatization, although this is less common for routine analytical purposes.

For piperazine and its monosubstituted derivatives, where a secondary amine is available, derivatization is a powerful tool. A common reagent used for this purpose is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comresearchgate.net This reagent reacts with the secondary amine of the piperazine to form a highly colored and fluorescent derivative, significantly lowering the limit of detection. jocpr.comresearchgate.net

Common Derivatization Reagents for Piperazines

| Reagent | Functional Group Targeted | Resulting Moiety | Detection Enhancement |

|---|---|---|---|

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Secondary Amine | NBD-piperazine | Strong UV absorbance and fluorescence jocpr.comresearchgate.net |

| Dansyl Chloride | Secondary Amine | Dansyl-piperazine | Fluorescence |

Note: These strategies are applicable to piperazines with at least one available N-H group and not directly to 1,4-disubstituted piperazines like the subject compound.

Since this compound already possesses strong UV-absorbing chromophores, direct analysis by methods like HPLC-UV is generally feasible without the need for derivatization.

Validation Parameters for Developed Analytical Methods in Academic Research

The validation of an analytical method is crucial to ensure that the results obtained are reliable and accurate. For the quantification of this compound in a research setting, any developed method, such as HPLC-UV or Gas Chromatography (GC), must be validated for several key parameters.

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 1.000. hakon-art.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered by the method is calculated. hakon-art.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. hakon-art.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. hakon-art.com

The table below summarizes typical acceptance criteria for these validation parameters in analytical method validation.

Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Method | Acceptance Criterion |

|---|---|---|

| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.998 jocpr.com |

| Accuracy | Spike/Recovery | 98-102% recovery |

| Precision (Repeatability) | % RSD of multiple injections | RSD ≤ 2% hakon-art.com |

| LOD | Signal-to-Noise Ratio | 3:1 jocpr.com |

| LOQ | Signal-to-Noise Ratio | 10:1 jocpr.com |

Note: These are general guidelines and may vary depending on the specific application and regulatory requirements.

By rigorously validating the analytical methods used, researchers can have confidence in the quality and integrity of the data generated for this compound.

Future Directions and Emerging Avenues in 1,4 Bis 3,4 Dimethoxybenzyl Piperazine Research

Exploration of Novel Synthetic Routes and Catalytic Systems

The classical synthesis of 1,4-disubstituted piperazines often involves multi-step procedures that may lack efficiency and sustainability. Future research is increasingly focused on developing innovative and greener synthetic methodologies.

The development of novel catalytic systems is another critical area. While traditional methods may rely on stoichiometric reagents, modern catalysis offers more efficient and environmentally friendly alternatives. Key emerging catalytic approaches include:

Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions, often under mild conditions. For the synthesis of piperazine (B1678402) derivatives, photoredox catalysis can be employed for C-H functionalization, allowing for the direct modification of the piperazine core or the benzyl (B1604629) substituents. nih.gov

Iridium-Based Catalysis: Iridium complexes have shown remarkable efficiency in catalyzing various organic transformations. Recent studies have demonstrated the use of iridium catalysts for the synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines, offering a highly atom-economical route to complex piperazine structures. biotage.com

Flow Chemistry: The use of continuous flow reactors offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The synthesis of piperazine derivatives, including N-alkylations, has been successfully adapted to flow chemistry, paving the way for more efficient and reproducible production. unodc.org

These modern synthetic strategies are summarized in the table below:

| Synthetic Approach | Key Features | Potential Advantages for 1,4-Bis(3,4-dimethoxybenzyl)piperazine Synthesis |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduced workup, lower solvent consumption, improved efficiency. |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst. | Mild reaction conditions, potential for novel bond formations. nih.gov |

| Iridium Catalysis | Employs iridium-based catalysts. | High atom economy, stereoselective synthesis of complex derivatives. biotage.com |

| Flow Chemistry | Continuous reaction in a microreactor. | Precise control over reaction parameters, enhanced safety, and scalability. unodc.org |

Identification of New Biological Targets and Therapeutic Applications (beyond current scope)

While the core piperazine structure is prevalent in many established drugs, the specific biological profile of this compound is not extensively characterized. Future research will likely focus on identifying novel biological targets and exploring new therapeutic applications beyond its currently understood activities.

A structurally related compound, 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, has demonstrated interesting pharmacological properties, including inotropic effects, protection against lipid peroxidation, and inhibition of creatine (B1669601) kinase. researchgate.net These findings suggest that this compound may also possess cardioprotective or neuroprotective activities.

Emerging areas of therapeutic interest for piperazine derivatives include:

Oncology: Many piperazine-containing molecules have shown potent anticancer activity. researchgate.net Future studies could investigate the potential of this compound to inhibit cancer cell proliferation or to act as a multidrug resistance (MDR) reversing agent. researchgate.net

Neurodegenerative Diseases: The piperazine scaffold is a common feature in drugs targeting the central nervous system. rsc.org Research into the neuropharmacological profile of this compound could uncover potential applications in conditions such as Alzheimer's or Parkinson's disease.

Infectious Diseases: Piperazine derivatives have been explored for their antimicrobial and antifungal properties. rdd.edu.iq Screening this compound against a panel of pathogenic microorganisms could reveal novel anti-infective activities.

Radioprotection: Recent studies have highlighted the potential of substituted piperazines as radioprotective agents, capable of protecting cells from radiation-induced damage. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties.

For this compound, AI and ML can be applied in several ways:

In Silico Screening and Molecular Docking: Computational methods can be used to screen large virtual libraries of compounds against specific biological targets. Molecular docking simulations can predict the binding affinity and mode of interaction of this compound and its analogues with various proteins, helping to identify potential biological targets. rsc.orgnih.gov

Predictive Modeling: Machine learning algorithms can be trained on existing datasets of piperazine derivatives to predict their biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). This can guide the design of new derivatives with improved profiles. nih.gov

Generative AI for Novel Compound Synthesis: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives with potentially enhanced activity or selectivity. biotage.commdpi.com These models can also be constrained to generate molecules that are synthetically accessible, bridging the gap between computational design and laboratory synthesis. researchgate.netnih.gov

The application of these computational approaches is summarized below:

| AI/ML Application | Description | Relevance to this compound Research |

| Molecular Docking | Predicts the binding of a molecule to a target protein. | Identification of potential biological targets and understanding of binding mechanisms. rsc.orgnih.gov |

| Predictive ADMET | Forecasts the pharmacokinetic and toxicity profiles of a compound. | Early-stage assessment of drug-likeness and potential liabilities. nih.gov |

| Generative Models | Designs novel molecules with desired properties. | Creation of new, optimized derivatives for synthesis and testing. biotage.commdpi.com |

Development of Advanced Analytical Tools for Complex Biological Matrices

To fully understand the pharmacokinetic and pharmacodynamic properties of this compound, robust and sensitive analytical methods are required for its detection and quantification in complex biological matrices such as plasma, urine, and tissue.

Future research in this area will likely focus on the development and application of advanced analytical techniques, including:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. mdpi.comnih.gov The development of a validated LC-MS/MS method for this compound will be crucial for preclinical and clinical studies.

High-Resolution Mass Spectrometry (HRMS): HRMS offers very high mass accuracy and resolving power, which is particularly useful for the identification of unknown metabolites and for non-targeted screening approaches.

Novel Sample Preparation Techniques: The complexity of biological matrices often necessitates extensive sample cleanup prior to analysis. Emerging microextraction techniques, such as microextraction in packed sorbent (MEPS) , offer a rapid and efficient way to extract and concentrate analytes from small sample volumes, reducing solvent consumption and analysis time. nih.gov Supported liquid extraction (SLE) is another effective technique for cleaning up biological samples before analysis. biotage.com

The table below outlines some of the key analytical techniques and their applications:

| Analytical Technique | Principle | Application in this compound Research |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. | Quantitative analysis in pharmacokinetic and toxicokinetic studies. mdpi.comnih.gov |

| HRMS | Mass spectrometry with high mass accuracy and resolution. | Metabolite identification and structural elucidation. |

| MEPS | Miniaturized solid-phase extraction. | Rapid and efficient sample preparation from small biological fluid volumes. nih.gov |

| SLE | Liquid-liquid extraction on a solid support. | High-throughput sample cleanup for bioanalysis. biotage.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Bis(3,4-dimethoxybenzyl)piperazine, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous piperazine derivatives are prepared by reacting a primary amine (e.g., 3,4-dimethoxybenzylamine) with a dihalide or carbonyl compound under basic conditions (e.g., triethylamine in methanol) . Structural confirmation involves ¹H/¹³C NMR to verify substituent positions, IR spectroscopy to identify functional groups (e.g., C-O stretching in methoxy groups), and HPLC with UV detection to assess purity (>99%) . For crystalline derivatives, X-ray diffraction (using SHELX programs ) resolves bond lengths and torsional angles.

Q. Which preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Initial screening should include:

- Enzyme inhibition assays (e.g., DPP-IV or tyrosinase inhibition) using spectrophotometric methods to measure IC₅₀ values .